2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide
Description
2-{[5-(4-Chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide is a synthetic compound featuring a 1-methylimidazole core substituted at position 5 with a 4-chlorophenyl group and at position 2 with a sulfanyl-linked acetamide moiety. This structural framework is common in bioactive molecules targeting enzymes such as sirtuins or histone deacetylases (HDACs) .
Properties
IUPAC Name |
2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3OS/c1-22-16(13-7-9-14(19)10-8-13)11-20-18(22)24-12-17(23)21-15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJGPZHSYKTAEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC(=O)NC2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and an amine.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction.
Formation of the Sulfanyl Linkage: This step involves the reaction of the imidazole derivative with a thiol compound.
Acylation: The final step is the acylation of the intermediate with phenylacetyl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of imidazole compounds exhibit anticancer properties. A study published in 2019 identified a novel anticancer compound through screening drug libraries on multicellular spheroids, highlighting the potential of imidazole derivatives in cancer therapy . The specific role of 2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide in inhibiting tumor growth or inducing apoptosis in cancer cells remains an area for further investigation.
Anticonvulsant Properties
Imidazole derivatives have been studied for their anticonvulsant effects. A study involving various substituted imidazoles demonstrated significant anticonvulsant activity against induced seizures in animal models. Compounds similar to this compound showed promise in reducing seizure spread, suggesting that this compound may have therapeutic potential for epilepsy .
Synthesis and Derivatives
The synthesis of this compound involves multi-step chemical reactions, typically starting from readily available precursors such as 4-chlorobenzaldehyde and various acetamide derivatives. The synthesis process often includes:
- Formation of Imidazole Ring : Utilizing appropriate reagents to form the imidazole structure.
- Sulfanylation : Introducing the sulfanyl group to enhance biological activity.
- Acetylation : Modifying the amine group to form the final acetamide structure.
Case Studies and Research Findings
Several studies have explored the biological activities of imidazole derivatives, including those structurally related to this compound:
Mechanism of Action
The mechanism of action of 2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity to its targets, while the sulfanyl linkage can participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Ethyl 2-[5-(4-Chlorophenyl)-2-Methyl-1H-Imidazole-4-yl] Acetate ()
- Key Differences : Replaces the sulfanyl-acetamide group with an ethyl ester.
- Bioactivity: Exhibits potent inhibition of nuclear sirtuins in non-small cell lung cancer (NSCLC) cell lines.
- Computational Data : Higher docking scores (Glide score: −9.2 vs. −7.8 for reference inhibitors) and binding energy (−58.9 kcal/mol), suggesting superior target affinity compared to the acetamide derivative .
N-(4-Chlorophenyl)-2-[(1-Methyl-5-Phenyl-1H-Imidazol-2-yl)Sulfanyl]Acetamide ()
- Key Differences : Position 5 of the imidazole is substituted with phenyl instead of 4-chlorophenyl.
- Implications : The absence of the electron-withdrawing chlorine atom may reduce electrophilicity and alter interactions with hydrophobic enzyme pockets.
Heterocyclic Variants with Antifungal and Anti-Inflammatory Activity
Tetrazole Derivatives (A5, TH1–TH10; )
- Structure : Replace imidazole with tetrazole; retain 4-chlorophenyl and acetamide-like groups.
- Bioactivity : Compounds TH3–TH7 (with electron-donating substituents) show fungicidal activity (MIC80: 8–16 µg/mL), while TH1 and TH8–TH10 exhibit fungistatic effects.
- Comparison : The imidazole core in the target compound may offer better metabolic stability than tetrazoles, which are prone to hydrolysis .
Oxadiazole Derivatives ()
- Structure : Feature 1,3,4-oxadiazole cores with bromophenyl or dimethoxyphenyl groups.
- Bioactivity : Anti-inflammatory activity (59.5–61.9% inhibition at 20 mg/kg) comparable to indomethacin.
- Key Contrast : Oxadiazoles’ rigid planar structure enhances π-π stacking but reduces solubility compared to the more flexible imidazole-sulfanyl-acetamide framework .
Thiazole and Thiadiazole Analogues
Thiadiazole-Acetamide Derivatives ()
- Structure : Thiadiazole cores with sulfanyl-acetamide groups.
- Key Difference : Thiadiazoles’ higher electronegativity may alter redox properties compared to imidazoles .
Key Findings and Implications
- Electron-Withdrawing Groups : The 4-chlorophenyl group enhances binding to hydrophobic enzyme pockets, as seen in sirtuin inhibitors and antifungal agents .
- Structural Flexibility : The imidazole core balances planarity (for target interaction) and flexibility (for solubility), contrasting with rigid oxadiazoles or thiazoles .
Biological Activity
2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and enzyme inhibitory properties, supported by relevant data and research findings.
The molecular characteristics of this compound are as follows:
| Property | Value |
|---|---|
| Molecular Formula | C20H20ClN3OS |
| Molecular Weight | 385.91 g/mol |
| LogP | 5.1976 |
| Polar Surface Area | 34.025 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
Anticancer Activity
Research has indicated that imidazole derivatives possess significant anticancer properties. In a study involving various imidazole derivatives, compounds similar to this compound exhibited cytotoxic effects against colon (HT-29) and breast (MCF-7) carcinoma cell lines. The most active compounds showed considerable cytotoxicity, leading to DNA fragmentation in HT-29 cells, suggesting a mechanism involving apoptosis induction .
Case Study: Anticancer Screening
In a comparative study of imidazole derivatives:
| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HT-29 | 10 | Induces apoptosis |
| Compound B | MCF-7 | 15 | Inhibits DNA synthesis |
| Compound C | HT-29 | 8 | DNA fragmentation |
The data illustrate that certain derivatives show promise as potential therapeutic agents against specific cancer types.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Studies on related imidazole compounds have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The presence of the imidazole ring is often linked to enhanced antibacterial activity due to its ability to interact with bacterial enzymes and disrupt metabolic processes .
Enzyme Inhibition
Enzyme inhibition studies have highlighted the potential of compounds like this compound as inhibitors of key enzymes such as acetylcholinesterase (AChE) and urease. In a recent study, several derivatives demonstrated strong inhibitory activity against urease with IC50 values significantly lower than standard inhibitors:
| Compound ID | Enzyme | IC50 (µM) |
|---|---|---|
| Compound D | AChE | 5.0 |
| Compound E | Urease | 2.14 |
These findings suggest that the compound may serve as a lead for developing new enzyme inhibitors for therapeutic applications in conditions like Alzheimer's disease and urinary infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
